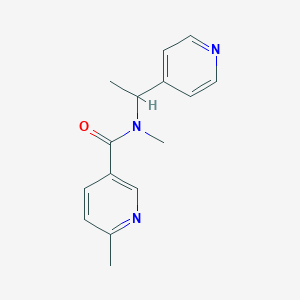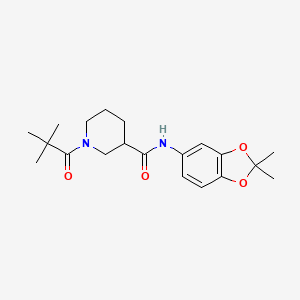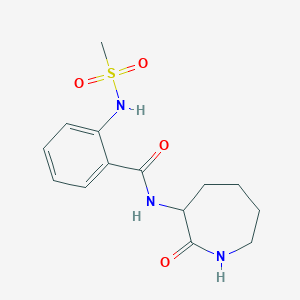![molecular formula C18H18FNO2 B7533738 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone](/img/structure/B7533738.png)
1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone, also known as FPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FPE is a morpholine derivative that has a unique structure and properties that make it a valuable tool in various scientific studies.
作用機序
1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone acts as a dopamine receptor antagonist, meaning that it blocks the action of dopamine at its receptors. This mechanism of action has been used to study the role of dopamine in various physiological processes, including movement, motivation, and reward.
Biochemical and Physiological Effects
1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has been shown to have various biochemical and physiological effects. In animal studies, 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has been shown to decrease locomotor activity and increase catalepsy. 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has also been shown to decrease the release of dopamine in the brain, which has potential implications for the treatment of various neurological disorders.
実験室実験の利点と制限
One of the significant advantages of using 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone in lab experiments is its unique structure and properties, which make it a valuable tool in studying dopamine receptors. However, one of the limitations of using 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone is its potential toxicity, which must be carefully considered when using it in experiments.
将来の方向性
There are several future directions for research involving 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone. One potential area of study is the development of new drugs that target dopamine receptors and their potential therapeutic applications. Additionally, 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone could be used to study the role of dopamine in various neurological disorders, including Parkinson's disease and schizophrenia.
In conclusion, 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone is a valuable tool in scientific research due to its unique structure and properties. Its application in the field of neuroscience has led to significant advancements in our understanding of dopamine receptors and their role in various physiological processes. As research continues, 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has the potential to lead to the development of new drugs and therapies for various neurological disorders.
合成法
The synthesis of 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone involves the reaction of 4-fluoroaniline, benzaldehyde, and morpholine in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain pure 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone.
科学的研究の応用
1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has been used in various scientific studies due to its unique properties. One of the most significant applications of 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone is in the field of neuroscience, where it has been used to study the role of dopamine receptors in the brain. 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has also been used to investigate the effects of various drugs on dopamine receptors and their potential therapeutic applications.
特性
IUPAC Name |
1-[2-(4-fluorophenyl)-6-phenylmorpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-13(21)20-11-17(14-5-3-2-4-6-14)22-18(12-20)15-7-9-16(19)10-8-15/h2-10,17-18H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDLVYOYKFOZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(OC(C1)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7533671.png)

![N-cyclopropyl-2-[[2-(2-ethylanilino)-2-oxoethyl]-methylamino]acetamide](/img/structure/B7533681.png)
![1-[4-[[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7533688.png)
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N-methyl-N-(1-pyridin-4-ylethyl)acetamide](/img/structure/B7533691.png)


![5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7533706.png)





![N-[1-(4-fluorophenyl)cyclobutyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7533771.png)